

physicochemical properties of 1-(2-Aminoethyl)cyclopentanol

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclopentanol

Cat. No.: B1344086

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An In-depth Technical Guide to the Physicochemical Properties of **1-(2-Aminoethyl)cyclopentanol**

Introduction

1-(2-Aminoethyl)cyclopentanol is a cyclic amino alcohol of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclopentanol ring substituted with an aminoethyl group at the tertiary carbon, provides a versatile scaffold for the synthesis of more complex molecules. The presence of both a hydroxyl and an amino group imparts distinct physicochemical characteristics that are crucial for its behavior in biological systems and its utility as a chemical building block. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and an exploration of the potential biological relevance of this compound.

Physicochemical Properties

The physicochemical properties of **1-(2-Aminoethyl)cyclopentanol** determine its solubility, permeability, and potential interactions with biological targets. The following table summarizes key identifying and physicochemical data for this compound.

Property	Value	Source
IUPAC Name	1-(2-aminoethyl)cyclopentan-1-ol	N/A
CAS Number	859629-83-7	
Molecular Formula	C ₇ H ₁₅ NO	
Molecular Weight	129.20 g/mol	
Physical Form	Solid	
Boiling Point	~214.11 °C (Predicted)	[1]
Melting Point	~32.36 °C (Predicted)	[1]
Water Solubility	~896,620 mg/L (Predicted)	[1]
InChI	1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2	
InChIKey	HYRBTIAGJBDDV-UHFFFAOYSA-N	
SMILES	NCCC1(O)CCCC1	N/A

Note: Some physical properties are predicted values from computational models due to the limited availability of experimental data.

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis protocol for **1-(2-Aminoethyl)cyclopentanol** is not readily available in the literature, a highly plausible and effective method can be adapted from established organic chemistry principles for the synthesis of analogous tertiary amino alcohols. The most logical approach involves a Grignard reaction, which requires a multi-step sequence involving protection of the amine, formation of the Grignard reagent, reaction with a ketone, and subsequent deprotection.

Proposed Synthetic Route: Grignard Reaction with Amine Protection

The primary amino group is incompatible with the strongly basic Grignard reagent. Therefore, it must be protected before the formation of the organomagnesium halide. A common and effective strategy is a three-step synthesis:

- Protection of the Amino Group: The primary amine of a starting material like 2-chloroethylamine is protected to prevent it from reacting with the Grignard reagent. A dibenzyl group is a suitable choice due to its stability and ease of removal.
- Grignard Reaction: The protected chloroethylamine is used to form a Grignard reagent, which then reacts with cyclopentanone to form the desired carbon skeleton.
- Deprotection of the Amino Group: The protecting groups are removed to yield the final product, **1-(2-Aminoethyl)cyclopentanol**.

Step 1: Protection of 2-Chloroethylamine (N,N-dibenzylation)

- Materials: 2-Chloroethylamine hydrochloride, Benzyl chloride, Sodium carbonate (Na_2CO_3), Toluene, Water, Anhydrous sodium sulfate (Na_2SO_4).
- Procedure:
 - To a round-bottom flask, add 2-chloroethylamine hydrochloride (1 molar equivalent) and toluene.
 - Add sodium carbonate (2.5 molar equivalents) to the suspension and heat to 50°C with vigorous stirring.
 - Slowly add benzyl chloride (2.2 molar equivalents) while maintaining the temperature between 70°C and 100°C.
 - After the addition is complete, continue stirring at 80-100°C for one hour.^[2]
 - Cool the mixture to approximately 60-65°C and filter to remove inorganic salts.^[2]
 - Wash the filtrate with water, separate the organic layer, and dry it over anhydrous sodium sulfate.

- Concentrate the organic layer under reduced pressure to obtain crude N,N-dibenzyl-2-chloroethylamine. This intermediate can often be used in the next step without further purification.

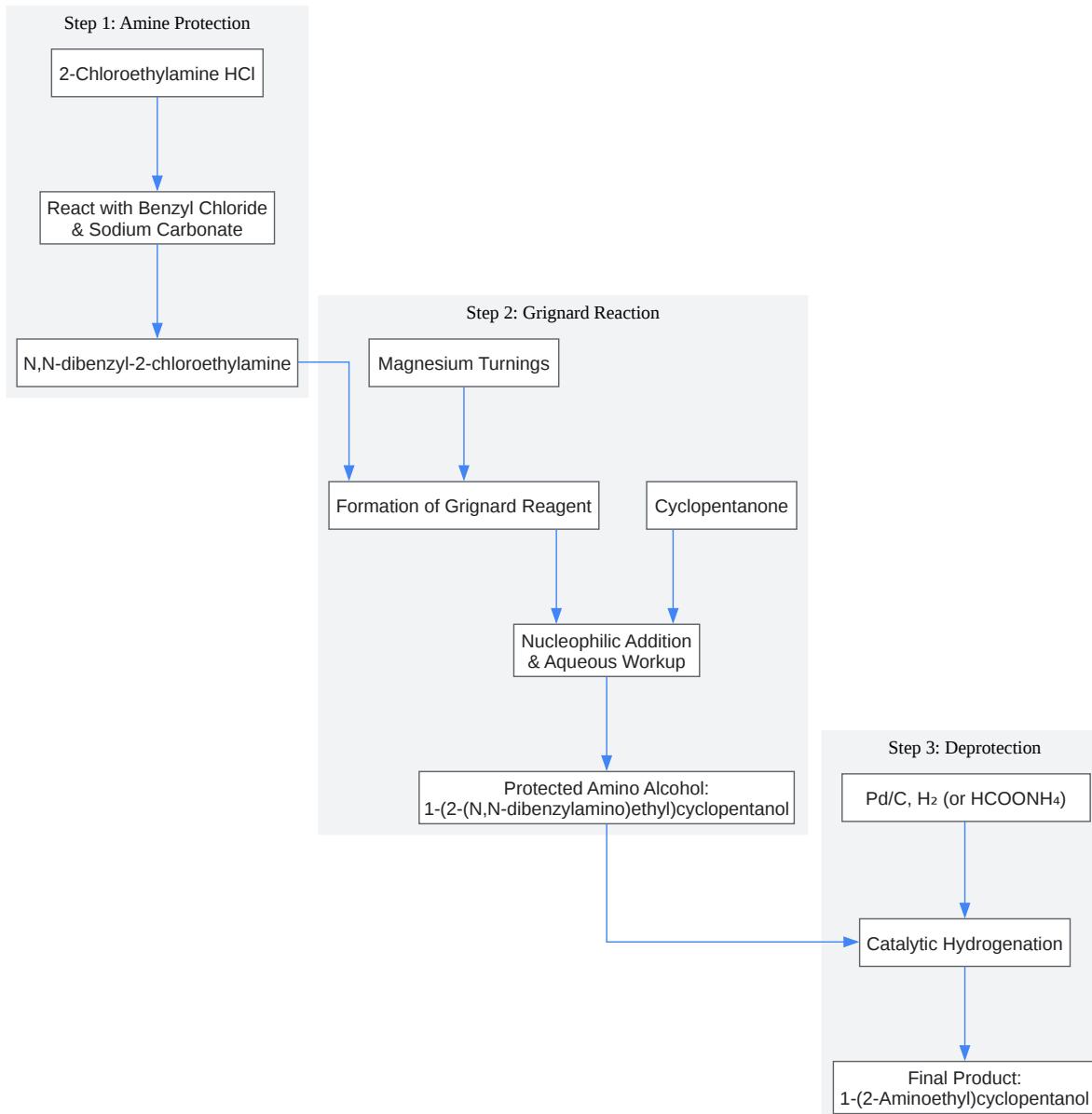
Step 2: Grignard Reaction with Cyclopentanone

- Materials: N,N-dibenzyl-2-chloroethylamine, Magnesium turnings, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine crystal (optional, for initiation), Cyclopentanone.
- Procedure:
 - In an oven-dried, three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 molar equivalents).
 - Add a small crystal of iodine to help initiate the reaction.
 - Dissolve N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
 - Add a small portion of the chloroethylamine solution to the magnesium. The reaction is initiated when the iodine color fades and the solution becomes cloudy. Gentle heating may be required.
 - Once initiated, add the remaining chloroethylamine solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture until the magnesium is consumed.
 - Cool the freshly prepared Grignard reagent in an ice bath.
 - Add a solution of cyclopentanone (1 molar equivalent) in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

- Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product, 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol.

Step 3: Deprotection via Catalytic Hydrogenation

- Materials: 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol, 10% Palladium on carbon (Pd/C), Ammonium formate (HCOONH₄) or Hydrogen gas (H₂), Methanol (MeOH), Celite.
- Procedure:
 - In a round-bottom flask, dissolve the crude product from Step 2 in methanol.
 - Carefully add 10% Pd/C catalyst.
 - Add ammonium formate (a hydrogen transfer agent) or conduct the reaction under a hydrogen atmosphere.[\[2\]](#)
 - Heat the mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
 - Wash the Celite pad with methanol.
 - Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the desired **1-(2-Aminoethyl)cyclopentanol**.
 - The final product can be purified by column chromatography or acid-base extraction.



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Caption: Synthetic workflow for **1-(2-Aminoethyl)cyclopentanol**.

Biological Activity

The biological activity of **1-(2-Aminoethyl)cyclopentanol** is not extensively documented in publicly available literature. However, the structural class of cyclic alcohols and their derivatives is known to be biologically active.^[3] For instance, various cyclopentane derivatives, such as cyclopentenediones, have demonstrated a broad spectrum of biological effects, including anti-inflammatory and cytostatic activities.^[4]

Given the presence of both a hydroxyl and a primary amine group, **1-(2-Aminoethyl)cyclopentanol** could serve as a key intermediate in the synthesis of novel therapeutic agents. These functional groups are common pharmacophores and can be readily modified to explore structure-activity relationships (SAR) for various biological targets. For example, similar amino alcohol scaffolds are found in compounds with potential insecticidal properties and other pharmacological activities.

Further research is required to elucidate the specific biological profile of **1-(2-Aminoethyl)cyclopentanol**. Screening this compound against a panel of biological targets, such as enzymes and receptors, would be a logical next step to uncover its potential therapeutic applications.

Conclusion

1-(2-Aminoethyl)cyclopentanol is a chemical compound with well-defined structural and basic physicochemical properties, though much of the quantitative data relies on computational predictions. The lack of extensive experimental data highlights an opportunity for further characterization. The proposed multi-step synthesis via a Grignard reaction provides a reliable pathway for its preparation in a laboratory setting, enabling further research. While its specific biological activities are currently unknown, its structural features suggest it is a promising starting point for the development of new biologically active molecules. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and chemical synthesis.

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